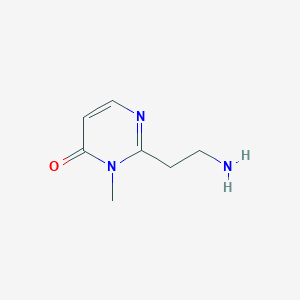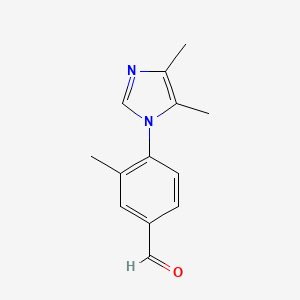
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde is an organic compound that features both an imidazole ring and a benzaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde typically involves the reaction of 4,5-dimethylimidazole with 3-methylbenzaldehyde under specific conditions. One common method includes:
N-Alkylation: Reacting 4,5-dimethylimidazole with an appropriate alkylating agent in the presence of a base.
Formylation: Introducing the formyl group to the benzene ring through a formylation reaction, often using reagents like Vilsmeier-Haack or Duff reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
Oxidation: 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzoic acid
Reduction: 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzyl alcohol
Substitution: Various substituted imidazole derivatives
Applications De Recherche Scientifique
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,5-Dimethyl-1H-imidazol-1-yl)aniline
- 4-(Imidazol-1-yl)phenol
- 1-(1H-Imidazol-2-yl)ethanone
Uniqueness
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the imidazole ring and the benzaldehyde group, which allows it to participate in a wide range of chemical reactions and applications. Its structural features make it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4-(4,5-dimethylimidazol-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-9-6-12(7-16)4-5-13(9)15-8-14-10(2)11(15)3/h4-8H,1-3H3 |
Clé InChI |
JRERRDDQWXREET-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C=O)N2C=NC(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
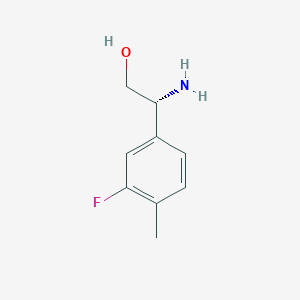
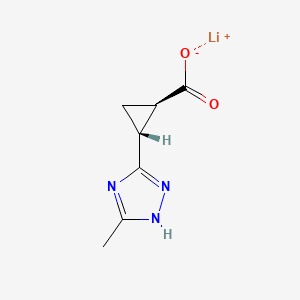
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)
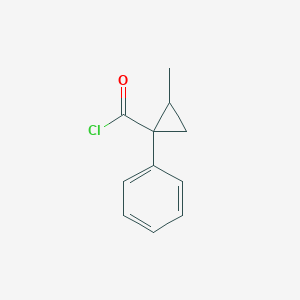
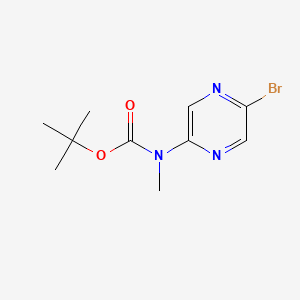
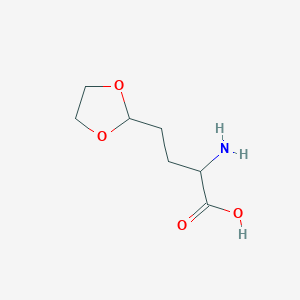
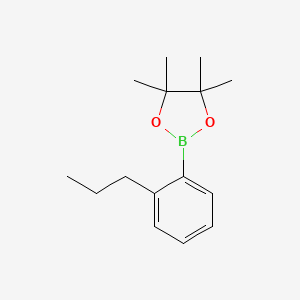
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)
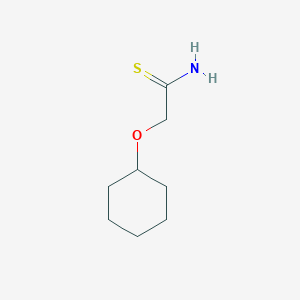
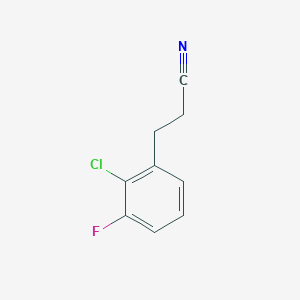
![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)
